molecular formula C14H12ClN5O2S B2601407 2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1105208-42-1

2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide

Cat. No.: B2601407
CAS No.: 1105208-42-1
M. Wt: 349.79
InChI Key: IPNCFQVCDHEDLJ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as isosteres of amide, ester, and carboxylic acid and exist in two tautomeric forms . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, hypnotic, antimigraine, antiplatelet, antidepressant, anticancer, aromatase inhibitor, antiviral, and anticonvulsant .


Molecular Structure Analysis

1,2,4-Triazoles have a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . They interact with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Chemical Reactions Analysis

1,2,4-Triazoles are known to be stable compounds and are difficult to cleave . They can participate in a variety of chemical reactions, but specific reactions involving “2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide” were not found in the literature.

Scientific Research Applications

Synthesis and Biological Assessment

Fused heterocyclic 1,2,4-triazoles, including structures similar to 2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide, are noted for their variety of interesting biological properties. The synthesis of novel acetamides has led to the development of compounds with potential pharmacological activities. This approach can serve as a method for the synthesis of diverse functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Insecticidal Assessment

The structural framework of this compound suggests potential for insecticidal applications. Compounds derived from similar structural classes have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, indicating the versatility of these compounds in agricultural research (Fadda et al., 2017).

Antiasthma Agents

The synthesis of triazolo[1,5-c]pyrimidines, which share a core structural similarity with the compound , has shown potential as antiasthma agents. These compounds have been found to act as mediator release inhibitors, indicating a possible avenue for the exploration of novel treatments for asthma (Medwid et al., 1990).

Structural Analysis and Pharmaceutical Importance

The synthesis and structural analysis of compounds similar to this compound highlight their significant pharmaceutical importance. These heterocyclic compounds, like pyridazine analogs, have shown promise in medicinal chemistry due to their diverse biological activities, supporting further research into their potential uses (Sallam et al., 2021).

Antimicrobial Evaluation

The exploration of thienopyrimidine derivatives, which are structurally related to the compound of interest, has demonstrated pronounced antimicrobial activity. This suggests that derivatives of this compound could potentially be developed as antimicrobial agents, underscoring the importance of this class of compounds in addressing microbial resistance (Bhuiyan et al., 2006).

Mechanism of Action

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c15-10-3-1-9(2-4-10)8-23-13-6-5-12-17-19(7-11(16)21)14(22)20(12)18-13/h1-6H,7-8H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCFQVCDHEDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN3C(=NN(C3=O)CC(=O)N)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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